molecular formula C13H8FN3O2 B11053193 4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Katalognummer B11053193
Molekulargewicht: 257.22 g/mol
InChI-Schlüssel: SCSMRUPDLMAOKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is an organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a fluoro group and an oxazolo[5,4-b]pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multistep reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the Oxazolo[5,4-b]pyridine Ring: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Benzamide: The final step involves coupling the oxazolo[5,4-b]pyridine derivative with a benzamide precursor under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding oxazole N-oxide, while reduction could lead to a de-fluorinated benzamide derivative.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolo[5,4-b]pyridine moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-fluoro-N-(pyridin-3-yl)benzamide: Lacks the oxazole ring, potentially altering its biological activity.

    N-(oxazolo[5,4-b]pyridin-3-yl)benzamide: Lacks the fluoro group, which may affect its reactivity and binding properties.

Uniqueness

4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to the presence of both the fluoro group and the oxazolo[5,4-b]pyridine moiety. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H8FN3O2

Molekulargewicht

257.22 g/mol

IUPAC-Name

4-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C13H8FN3O2/c14-9-5-3-8(4-6-9)12(18)16-11-10-2-1-7-15-13(10)19-17-11/h1-7H,(H,16,17,18)

InChI-Schlüssel

SCSMRUPDLMAOKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.